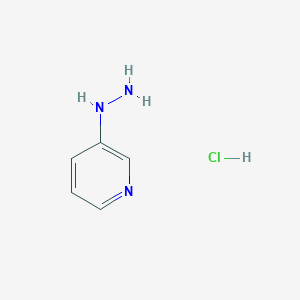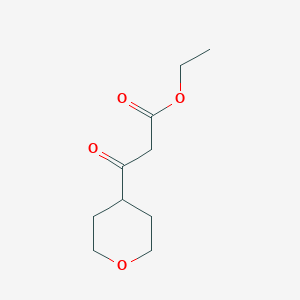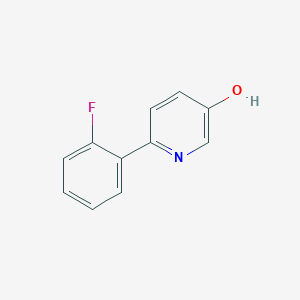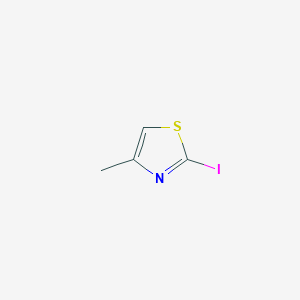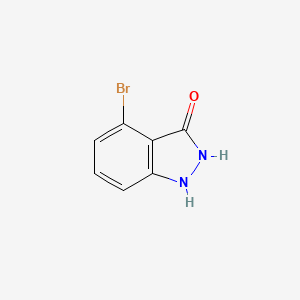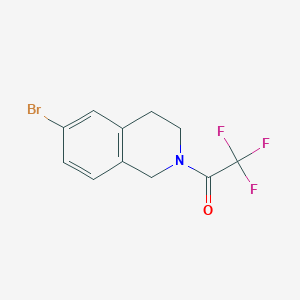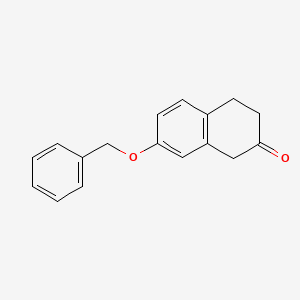
7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a chemical compound with the linear formula C17H16O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalenone core with a benzyloxy group at the 7-position . The compound’s InChI string is 1S/C17H16O2/c18-17-8-4-7-14-9-10-15(11-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.31 g/mol . Its CAS Number is 32263-64-2 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.Applications De Recherche Scientifique
Synthesis and Photophysical Properties
Research has investigated the synthesis and photophysical properties of related compounds, highlighting the potential for developing fluorescent probes and understanding the excited states of certain derivatives. For example, the study on twisted derivatives of PRODAN and DMANN reveals insights into the fluorescence properties of naphthalene derivatives, which could inform the design of new fluorescent materials or sensors (Davis & Abelt, 2005).
Antimicrobial and Anti-proliferative Activities
Several derivatives of 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Research on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety has demonstrated significant biological properties, including promising antimicrobial and anti-proliferative effects against cancer cells, highlighting the potential for developing new therapeutic agents (Mansour et al., 2020).
Structural Analysis and Chemical Reactions
Structural analysis and chemical reactions of related compounds offer valuable insights into their chemical behavior and potential applications in material science or organic synthesis. For instance, the crystal structure analysis of specific naphthalene derivatives provides a basis for understanding molecular interactions and designing materials with desired properties (Takada et al., 2011). Furthermore, studies on cyclization reactions and synthesis pathways contribute to the broader field of organic synthesis, enabling the development of novel compounds with specific functionalities (King et al., 2013).
Cytoprotective Effects
Exploratory studies on the wood of Catalpa ovata have isolated dihydronaphthalenones, demonstrating cytoprotective effects against oxidative damage in cells. This research underscores the potential of naphthalene derivatives in developing antioxidant therapies or protective agents against cellular damage (Kil et al., 2018).
Safety and Hazards
Safety information for 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
7-phenylmethoxy-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16-8-6-14-7-9-17(11-15(14)10-16)19-12-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROAAKCRPZDOFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632987 |
Source


|
| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71048-42-5 |
Source


|
| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1344755.png)
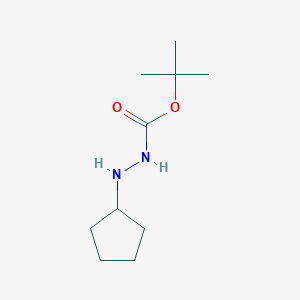



![5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1344767.png)
